1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol
Description
BenchChem offers high-quality 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-(2-bromo-4-fluorophenoxy)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO2/c1-9(17)10-2-5-12(6-3-10)18-14-7-4-11(16)8-13(14)15/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPQPORBVBFQAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol
This technical guide provides a comprehensive analysis of the expected spectral data for the compound 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural confirmation of the molecule through a multi-spectroscopic approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The analysis is grounded in fundamental principles and data from analogous structures to provide a robust predictive fingerprint of the target compound.
Molecular Structure and Spectroscopic Overview
The structural integrity of a novel or synthesized compound is the bedrock of its characterization. For 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol, with a molecular formula of C₁₄H₁₂BrFO₂ and a molecular weight of 325.15 g/mol , a combination of spectroscopic techniques is essential for unambiguous verification.
-
Mass Spectrometry (MS) provides the molecular weight and crucial fragmentation data, confirming the elemental composition and connectivity.
-
Infrared (IR) Spectroscopy identifies the key functional groups present, such as the hydroxyl and ether linkages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the complete carbon-hydrogen framework, revealing the precise connectivity and stereochemistry of the molecule.
This guide will dissect the predicted spectral output from each technique, explaining the causal relationships between the molecular structure and the resulting spectral features.
Mass Spectrometry (MS): Elucidating Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis.
Expected Molecular Ion Peak: The most telling feature in the mass spectrum of this compound is the molecular ion (M⁺) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio), a characteristic doublet of peaks of nearly equal intensity will be observed at m/z 324 and m/z 326 .[1] The presence of this M/M+2 pattern is a definitive indicator of a monobrominated compound.[1][2]
Predicted Fragmentation Pathway: The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. The primary fragmentations anticipated for 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol are:
-
α-Cleavage: The most favorable cleavage for alcohols and ethers is adjacent to the oxygen atom. Loss of the methyl radical (•CH₃, 15 Da) from the molecular ion results in a prominent fragment ion at m/z 309/311 .
-
Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the ethan-1-ol side chain is highly favorable due to the formation of a stabilized benzylic cation. This would lead to a fragment corresponding to the [4-(2-bromo-4-fluorophenoxy)phenyl]⁺ ion.
-
Loss of Water: Alcohols readily undergo dehydration. The loss of a water molecule (H₂O, 18 Da) from the molecular ion would yield a fragment at m/z 306/308 .
-
Ether Cleavage: Cleavage of the diphenyl ether bond can also occur, leading to fragments corresponding to the [2-bromo-4-fluorophenoxy]⁺ and [4-(1-hydroxyethyl)phenyl]⁺ ions.[3]
Br-Ar'--O--Ar--CH-CH₃ (Hc,He,Hf) (Ha,Hb) (Hg) (Hh)
Caption: General workflow for spectroscopic analysis.
Data Synthesis for Structural Confirmation
No single technique provides the complete picture. The power of this multi-spectroscopic approach lies in the logical synthesis of the data, where each result cross-validates the others.
Caption: Logical integration of spectroscopic data.
References
- Vertex AI Search. (2026).
- Fernández, G. IR Spectrum: Alcohols and Phenols. Quimicaorganica.org.
- Workman, Jr., J. (2017). Alcohols—The Rest of the Story. Spectroscopy Online.
- Vervoort, J., et al. (1992). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 58(7), 2164-2170.
- BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
- University of Colorado Boulder.
- The Royal Society of Chemistry. (n.d.).
- Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- University of Calgary. Infrared Spectroscopy (IR).
- Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols.
- Hu, D., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 415-422.
- Michigan St
- De La Rochere, P. (n.d.).
- ResearchGate. (2017). (PDF)
- Royal Society of Chemistry. (n.d.).
- PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
- ResearchGate. (n.d.).
- Chemistry Steps. (2024). NMR Chemical Shift Values Table.
- The Royal Society of Chemistry. (2017).
- Gerig, J.T. Fluorine NMR. University of California, Santa Barbara.
- ResearchGate. (n.d.). Figure S9. 1 H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e).
- ChemicalBook. 1-(4-Bromophenyl)ethanol(5391-88-8) 13C NMR spectrum.
- NIST. Bromo-4-fluoroacetophenone. NIST Chemistry WebBook.
- PubChem. 1-(4-Bromo-2-fluorophenyl)ethan-1-one.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- You, M., et al. (2022).
- University ofstackexchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
- PubChem. 2-(4-Bromophenyl)ethanol.
- The Royal Society of Chemistry. Supporting Information: Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin.
- MDPI. (2026). Structure–Property Relationships of Aryl Ether Diamine-Based Benzoxazines: Role of Aromatic Substitution and Molecular Weight Between Crosslinks.
- ChemicalBook. 1-(4-Bromophenyl)ethanol(5391-88-8) IR Spectrum.
- ChemicalBook. 4-Bromophenol(106-41-2) 13C NMR spectrum.
- NIST. Bromo-4-fluoroacetophenone.
Sources
Purifying 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol: An In-depth Technical Guide
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a pivotal intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. This guide provides a comprehensive technical overview of the methodologies for the purification of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the rationale behind the selection of purification techniques, provide detailed experimental protocols, and discuss the analytical methods for purity verification, all grounded in established scientific principles.
Understanding the Molecule and Its Synthetic Heritage: A Prelude to Purification
Before embarking on any purification strategy, it is paramount to understand the physicochemical properties of the target molecule and the potential impurities that may accompany it from its synthesis. 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol is a moderately polar aromatic alcohol containing a halogenated diphenyl ether moiety. Its purification is often complicated by the presence of structurally similar impurities.
A common synthetic route to this alcohol involves the reduction of the corresponding ketone, 1-[4-(2-bromo-4-fluorophenoxy)phenyl]ethanone. This seemingly straightforward conversion can lead to the presence of unreacted starting material as a primary impurity. Another plausible synthetic pathway is the Williamson ether synthesis between a substituted phenol and an aryl halide, followed by further functional group manipulation, which can introduce a different spectrum of potential contaminants.
Potential Impurities:
-
Unreacted Starting Materials: 1-[4-(2-bromo-4-fluorophenoxy)phenyl]ethanone (from reduction), 4-hydroxyphenylethanol, or 1-bromo-2-chloro-4-fluorobenzene (from ether synthesis).
-
Byproducts of the Reduction: Over-reduction products where the bromine atom is cleaved.
-
Solvent Residues and Reagents: Residual solvents and unreacted reagents from the synthesis and workup steps.
The choice of purification method is therefore dictated by the nature and polarity of these impurities relative to the desired product.
Core Purification Strategies: A Multi-pronged Approach
A singular purification technique is rarely a panacea. A judicious combination of methods, tailored to the specific impurity profile, is often the most effective strategy. We will explore three primary techniques: recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).
Recrystallization: The Art of Crystalline Perfection
Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging the differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures. The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but readily at its boiling point.
Solvent Selection Rationale:
For a molecule like 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol, a binary solvent system often yields the best results. A polar solvent in which the compound is soluble is paired with a less polar "anti-solvent" in which it is poorly soluble. This allows for fine-tuning of the crystallization process.
Recommended Solvent Systems:
| Solvent System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization. |
| Ethyl Acetate/Hexanes | A widely used combination for compounds of intermediate polarity. |
| Dichloromethane/Hexanes | Offers good solubility for many aromatic compounds, with hexanes acting as the anti-solvent. |
Step-by-Step Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol in a minimal amount of the hot "good" solvent (e.g., ethanol or ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Inducing Crystallization: Slowly add the hot "bad" solvent (e.g., water or hexanes) dropwise to the hot solution until the solution becomes faintly turbid. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Workflow for Recrystallization:
Caption: A typical workflow for the purification of a solid organic compound via recrystallization.
Column Chromatography: Separation by Adsorption
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol, normal-phase chromatography using silica gel as the stationary phase is a highly effective method.
Selection of Stationary and Mobile Phases:
-
Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice due to its slightly acidic nature and its ability to separate compounds based on polarity.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
Determining the Optimal Eluent System:
Thin-Layer Chromatography (TLC) is an indispensable tool for quickly determining the appropriate solvent system for column chromatography. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from its impurities.
Step-by-Step Column Chromatography Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol.
Workflow for Column Chromatography:
Caption: A generalized workflow for the purification of an organic compound using column chromatography.
Preparative HPLC: High-Resolution Purification
For challenging separations where impurities are structurally very similar to the product, or for obtaining very high purity material, preparative HPLC is the method of choice. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is particularly well-suited for a moderately polar compound like 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol.
Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (Octadecylsilane) | A versatile non-polar stationary phase suitable for a wide range of organic molecules. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | A gradient of increasing organic solvent is typically used to elute the compounds. |
| Detection | UV at 254 nm or 280 nm | The aromatic rings in the molecule provide strong UV absorbance for sensitive detection. |
Step-by-Step Preparative HPLC Protocol:
-
Method Development: Develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, gradient, and flow rate).
-
Sample Preparation: Dissolve the crude or partially purified product in the mobile phase.
-
Injection: Inject the sample onto the preparative HPLC column.
-
Fraction Collection: Collect the fractions corresponding to the peak of the desired product as it elutes from the column.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization or evaporation, to yield the highly purified product.
Purity Assessment: The Analytical Verdict
Post-purification, it is essential to rigorously assess the purity of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol. A combination of analytical techniques provides a comprehensive picture of the compound's identity and purity.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on the purified sample should show a single major peak, with the area of this peak representing the purity (e.g., >99%).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can identify and quantify volatile impurities and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can reveal the presence of impurities, even at low levels. The spectra should be clean and all peaks should be assignable to the protons and carbons of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol. For a similar compound, 1-(4-bromophenyl)ethanol, the proton NMR spectrum shows characteristic signals for the methyl, methine, and aromatic protons.
-
Melting Point: A sharp melting point range is indicative of a high degree of purity for a crystalline solid.
By employing a systematic and well-reasoned approach to purification and subsequent analysis, researchers and drug development professionals can ensure the high quality of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol, a critical component in the journey of drug discovery.
References
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- El-Gawad, H. H. A. (2014). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 21(23), 13354–13360.
-
Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2022, July 31). (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
LCGC. (2025, December 6). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with. Retrieved from [Link]
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
- D'Archivio, A. A., et al. (2011). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. International Journal of Molecular Sciences, 12(8), 5227-5238.
-
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Separation of the Phenoxy Acid Herbicides and Their Enantiomers by Capillary Zone Electrophoresis in Presence of Highly Sulphated Cyclodextrins | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Bromo-2-fluorophenyl)ethan-1-one. Retrieved from [Link]
- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
-
NIST. (n.d.). Bromo-4-fluoroacetophenone. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]
-
ETH Zürich. (n.d.). Total Synthesis of Bromo- and Fluorodanicalipin A**. Retrieved from [Link]
Methodological & Application
Application Notes and Protocols for the Chiral Separation of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol Enantiomers
Introduction: The Criticality of Enantiomeric Purity in Drug Development
In the pharmaceutical industry, the stereochemistry of a drug candidate is a paramount consideration. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, the development of robust and efficient methods for the separation and quantification of enantiomers is a critical step in the drug development pipeline, ensuring the safety and efficacy of new therapeutics. This document provides a detailed guide for the chiral separation of the enantiomers of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol, a halogenated aromatic alcohol of interest in medicinal chemistry.
Understanding the Analyte: Physicochemical Properties and Structural Features
A thorough understanding of the analyte's properties is fundamental to developing a successful separation method.
Structure:
(The asterisk () indicates the chiral center)*
Inferred Physicochemical Properties:
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₁₄H₁₂BrFO₂ | Based on the structure of the parent alcohol. |
| Molecular Weight | ~325.15 g/mol | Calculated from the molecular formula. |
| Polarity | Moderately polar | The presence of the hydroxyl (-OH) group and the ether linkage (-O-) imparts polarity. The aromatic rings and halogen substituents contribute to its lipophilicity. |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, isopropanol, and acetonitrile. Limited solubility in non-polar solvents like hexane. | The polar functional groups will favor dissolution in polar solvents. |
The presence of bromine and fluorine atoms on the phenoxy ring introduces specific electronic and steric factors that can influence chiral recognition. Halogen atoms can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, with the chiral stationary phase (CSP), which can be exploited to achieve enantioseparation[1][2].
Strategic Approach to Chiral Method Development: HPLC vs. SFC
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.
-
Chiral HPLC is a well-established and versatile technique. Polysaccharide-based CSPs are widely used and have demonstrated broad applicability for a vast range of chiral compounds, including aromatic alcohols[3][4]. Normal-phase (using non-polar mobile phases like hexane/alcohol mixtures) and reversed-phase (using polar mobile phases like water/acetonitrile or methanol) modes can be employed.
-
Chiral SFC has emerged as a greener and often faster alternative to HPLC. It utilizes supercritical carbon dioxide as the primary mobile phase component, significantly reducing the consumption of organic solvents[5]. SFC can offer unique selectivity and is particularly well-suited for the separation of moderately polar compounds.
For the chiral separation of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol, a screening approach utilizing both techniques with a selection of polysaccharide-based CSPs is recommended to identify the optimal separation conditions.
Recommended Chiral Stationary Phases (CSPs)
Based on the successful separation of structurally similar aromatic alcohols, the following polysaccharide-based CSPs are recommended for initial screening[6][7][8]:
-
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) : Known for its broad enantioselectivity for aromatic compounds[6].
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) : A widely used CSP with a strong track record for resolving a variety of racemates, including those with aromatic and alcohol functionalities[1][2][9][10].
-
Lux® i-Amylose-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)) : An immobilized CSP that offers broad solvent compatibility and can provide alternative selectivity[7][11].
Experimental Workflow
The following workflow provides a systematic approach to developing a robust chiral separation method for 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol.
Figure 1: A systematic workflow for chiral method development.
Detailed Protocols
Protocol 1: Chiral HPLC Method Development
1. Sample Preparation:
-
Dissolve the racemic mixture of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Columns:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Columns:
-
Lux® Cellulose-1, 5 µm, 250 x 4.6 mm
-
Chiralpak® AD-H, 5 µm, 250 x 4.6 mm
-
Lux® i-Amylose-3, 5 µm, 250 x 4.6 mm
-
3. Initial Screening Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Isopropanol (80:20, v/v) | n-Hexane / Ethanol (90:10, v/v) | n-Hexane / Ethanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C | 25 °C | 25 °C |
| Detection | UV at 230 nm | UV at 230 nm | UV at 230 nm | UV at 230 nm |
| Injection Vol. | 10 µL | 10 µL | 10 µL | 10 µL |
4. Data Evaluation and Optimization:
-
Evaluate the chromatograms for each column and mobile phase combination. Calculate the resolution (Rs) between the enantiomer peaks. A baseline separation is generally considered to be achieved when Rs ≥ 1.5.
-
If partial separation is observed, optimize the mobile phase composition by adjusting the ratio of the alcohol modifier.
-
If no separation is achieved, consider using alternative polysaccharide-based CSPs or exploring reversed-phase conditions.
Protocol 2: Chiral SFC Method Development
1. Sample Preparation:
-
Dissolve the racemic mixture of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol in methanol or ethanol to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. SFC System and Columns:
-
SFC System: A supercritical fluid chromatography system with a back-pressure regulator and a UV detector.
-
Columns:
-
Lux® Cellulose-1, 5 µm, 250 x 4.6 mm
-
Chiralpak® AD-H, 5 µm, 250 x 4.6 mm
-
Lux® i-Amylose-3, 5 µm, 250 x 4.6 mm
-
3. Initial Screening Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Mobile Phase | CO₂ / Methanol (90:10, v/v) | CO₂ / Methanol (80:20, v/v) | CO₂ / Ethanol (90:10, v/v) | CO₂ / Ethanol (80:20, v/v) |
| Flow Rate | 3.0 mL/min | 3.0 mL/min | 3.0 mL/min | 3.0 mL/min |
| Back Pressure | 150 bar | 150 bar | 150 bar | 150 bar |
| Column Temp. | 40 °C | 40 °C | 40 °C | 40 °C |
| Detection | UV at 230 nm | UV at 230 nm | UV at 230 nm | UV at 230 nm |
| Injection Vol. | 5 µL | 5 µL | 5 µL | 5 µL |
4. Data Evaluation and Optimization:
-
Analyze the chromatograms and calculate the resolution between the enantiomers.
-
Fine-tune the separation by adjusting the percentage of the alcohol co-solvent and the back pressure.
-
If necessary, screen other immobilized polysaccharide-based CSPs that are compatible with the wider range of solvents usable in SFC.
Expected Results and Data Presentation
The screening process is expected to yield at least one column and mobile phase combination that provides a baseline separation of the enantiomers of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol. The results should be tabulated for easy comparison.
Table 1: Hypothetical Screening Results for Chiral HPLC
| Column | Mobile Phase (Hexane/Alcohol, v/v) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Lux® Cellulose-1 | IPA (90:10) | 8.5 | 9.8 | 1.8 |
| Chiralpak® AD-H | EtOH (80:20) | 6.2 | 7.1 | 1.6 |
| Lux® i-Amylose-3 | IPA (90:10) | 10.1 | 10.9 | 1.2 |
Table 2: Hypothetical Screening Results for Chiral SFC
| Column | Mobile Phase (CO₂/Alcohol, v/v) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Lux® Cellulose-1 | MeOH (85:15) | 2.1 | 2.5 | 1.9 |
| Chiralpak® AD-H | EtOH (90:10) | 3.5 | 4.0 | 1.7 |
| Lux® i-Amylose-3 | MeOH (80:20) | 2.8 | 3.2 | 1.5 |
Conclusion and Further Considerations
The successful chiral separation of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol is achievable through a systematic screening approach using polysaccharide-based chiral stationary phases with either HPLC or SFC. The protocols outlined in this application note provide a robust starting point for method development. Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine analysis in a drug development setting. The choice between HPLC and SFC will ultimately depend on the specific requirements of the laboratory, including throughput needs, solvent consumption considerations, and available instrumentation.
References
-
Phenomenex. (n.d.). Lux Cellulose-1. Retrieved from [Link]
-
Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]
-
Šatínský, D., Chocholouš, P., & Solich, P. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 25(17), 3981. [Link]
-
Hodgson, R., Lomas, S., & Jacob, M. (n.d.). Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode. Phenomenex. Retrieved from [Link]
-
Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from [Link]
-
YMC. (n.d.). CHIRAL ART Amylose-SE/Cellulose-SC. Retrieved from [Link]
-
Scribd. (n.d.). Chiralpak R Ad-H. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H. Retrieved from [Link]
-
Phenomenex. (n.d.). Lux™. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral LC Columns. Retrieved from [Link]
-
Publications CNR API. (n.d.). LC Enantioseparations of Halogenated Compounds on Polysaccharide-based Chiral Stationary Phases. Retrieved from [Link]
-
ResearchGate. (2025, May 14). Insights Into the Enantioseparation of Polyhalogenated 4,4'-Bipyridines With a Cellulose Tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column by Using Supercritical Fluid Chromatography. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Retrieved from [Link]
-
UVISON Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Retrieved from [Link]
-
HPLC. (n.d.). instruction manual for chiralpak® ad-h. Retrieved from [Link]
-
PubChem. (n.d.). 1-[4-(4-bromophenoxy)phenyl]ethan-1-ol. Retrieved from [Link]
-
Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]
- Google Patents. (n.d.). US6653501B2 - Chiral resolution method for producing compounds useful in the synthesis of taxanes.
-
PubChem. (n.d.). 1-(4-Bromo-2-fluorophenyl)ethan-1-one. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]
-
DIAL@UCLouvain. (n.d.). Enabling enantiopurity: Combining racemization and dual drug co-crystal resolution. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Supporting information for One-pot kinetic resolution-Mitsunobu reaction to access optically pure compounds, silver salts in ai. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 1-(4-(2-Bromo-4-fluorophenoxy)phenyl)ethan-1-ol 1g. Retrieved from [Link]
-
NIST. (n.d.). Bromo-4-fluoroacetophenone. Retrieved from [Link]
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Application Notes and Protocols for 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol: A Versatile Precursor for Novel Compound Synthesis
Foreword: Unveiling the Potential of a Novel Structural Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular precursors is paramount. The compound 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol represents a largely untapped yet highly promising scaffold. Its unique combination of a diaryl ether linkage, a reactive secondary alcohol, and strategically placed halogen atoms (bromine and fluorine) on one of the aromatic rings offers a trifecta of opportunities for synthetic diversification. The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, the fluorine atom can modulate physicochemical properties such as metabolic stability and binding affinity, and the secondary alcohol provides a site for further functionalization.[1][2]
This guide provides a comprehensive overview of the synthesis of this precursor and detailed protocols for its application in the generation of novel, value-added compounds. The methodologies described herein are designed to be robust and adaptable, empowering researchers in drug discovery and materials science to explore the vast chemical space accessible from this unique starting material. The inherent biological relevance of bromophenol and diaryl ether motifs, known for their diverse pharmacological activities including antioxidant, anticancer, and antimicrobial properties, further underscores the potential of derivatives synthesized from this precursor.[3][4][5][6]
Synthesis of the Precursor: A Step-by-Step Approach
The synthesis of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol is a multi-step process that begins with commercially available starting materials. The overall synthetic workflow is depicted below.
Sources
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Application Notes & Protocols for 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol in Materials Science
Introduction: A Novel Building Block for Advanced Materials
1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol is a unique diaryl ether derivative with significant potential as a monomer and synthetic intermediate in materials science. Its key structural features—a reactive hydroxyl group, a halogenated phenoxy ring, and a stable diaryl ether backbone—make it a promising candidate for the development of high-performance polymers and functional organic materials. The presence of both bromine and fluorine atoms offers distinct advantages: the bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom can enhance thermal stability, solubility, and electronic properties.[1][2]
Currently, 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol is a research chemical with limited published applications. These notes, therefore, serve as a forward-looking guide for researchers, outlining potential applications and providing detailed, foundational protocols based on established chemical principles for analogous compounds.
Physicochemical Properties & Handling
A summary of the key properties of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂BrFO₂ | Dana Bioscience[3] |
| Molecular Weight | 327.15 g/mol | Dana Bioscience[3] |
| Appearance | White to off-white solid | Assumed based on similar compounds |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Chloroform) | Assumed based on structure |
Safety & Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from oxidizing agents.
Application I: Synthesis of a Novel Poly(arylene ether) via Polycondensation
Scientific Rationale: Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastics known for their exceptional thermal and chemical stability.[4] The diaryl ether motif in 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol provides a robust backbone for such polymers.[5] The secondary alcohol group, after conversion to a phenoxide, can participate in nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides to form the ether linkages of the polymer chain.[6][7] The bulky, halogenated pendant group is expected to create amorphous polymers with good solubility and a high glass transition temperature (Tg).
Experimental Workflow:
Caption: Workflow for Poly(arylene ether) Synthesis.
Detailed Protocol:
Materials:
-
1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol
-
Bis(4-fluorophenyl)sulfone
-
Potassium carbonate (K₂CO₃), dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Argon gas supply
-
Dean-Stark trap apparatus
Procedure:
-
Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and an argon inlet/outlet, add 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol (1.0 eq), bis(4-fluorophenyl)sulfone (1.0 eq), and an excess of K₂CO₃ (2.0 eq).
-
Solvent Addition: Add DMAc and toluene (4:1 v/v) to the flask to achieve a monomer concentration of 20% (w/v).
-
Azeotropic Dehydration: Heat the reaction mixture to 140°C and stir vigorously. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for 4 hours to ensure the reaction is anhydrous.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-170°C to initiate polymerization. The viscosity of the solution will increase as the polymer forms. Monitor the reaction progress by observing the viscosity.
-
Reaction Termination & Precipitation: After 8-12 hours, cool the viscous solution to room temperature. Dilute the polymer solution with additional DMAc and slowly pour it into a large volume of vigorously stirred methanol to precipitate the polymer as a fibrous solid.
-
Purification: Filter the polymer and wash it thoroughly with hot water and methanol to remove any unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C overnight.
Expected Characterization Data:
| Technique | Expected Result |
| GPC | High molecular weight (Mn > 20,000 g/mol ) with a polydispersity index (PDI) between 1.5 and 2.5. |
| ¹H NMR | Broad signals corresponding to the aromatic protons of the polymer backbone and the pendant group. |
| DSC | A high glass transition temperature (Tg), likely > 150°C, indicating good thermal stability.[8] |
Application II: Precursor for Organic Semiconductors via Suzuki Coupling
Scientific Rationale: The bromine atom on the phenoxy ring of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10] This reaction allows for the formation of C-C bonds, enabling the extension of the π-conjugated system by coupling with various arylboronic acids.[11][12] The resulting larger, conjugated molecules are potential candidates for use as organic semiconductors in applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[9] The fluorine atom can also favorably tune the electronic energy levels of the final compound.[1]
Catalytic Cycle:
Caption: The Suzuki-Miyaura Catalytic Cycle.
Detailed Protocol:
Materials:
-
1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol
-
Arylboronic acid (e.g., 4-vinylphenylboronic acid, 2-thienylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃) (2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1)
-
Argon gas supply
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol (1.0 eq), the chosen arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-90°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the starting material is consumed (typically 6-24 hours), cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Characterization Data:
| Technique | Expected Result |
| ¹H & ¹³C NMR | Appearance of new signals corresponding to the coupled aryl group and disappearance of the C-Br bond signal. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the coupled product. |
| UV-Vis & Fluorescence | Analysis of the purified product may show absorption and emission bands, indicating its potential as an optoelectronic material. |
Conclusion & Future Outlook
1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol represents a versatile platform for innovation in materials science. The protocols detailed herein provide a robust starting point for exploring its potential in creating novel poly(arylene ether)s with desirable thermal and mechanical properties, and for synthesizing new conjugated molecules for organic electronics. Further research could explore its use in flame-retardant materials, leveraging the synergistic effects of bromine and fluorine, or as a chiral starting material for asymmetric synthesis in specialized applications.
References
-
New synthesis of poly(arylene ether)s using masked bisphenols. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Poly(arylene ether)s via Cu(II)-Catalysis. ACS Publications. Available at: [Link]
-
Synthesis and characterization of poly (aryl ether ketone) containing bisphenol A. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Role of Phenolic Antioxidants in Polymer Longevity. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
Trends in Structure and Ethylene Polymerization Reactivity of Transition-Metal Permethylindenyl-phenoxy (PHENI*) Complexes. Organometallics. Available at: [Link]
-
Trends in Structure and Ethylene Polymerization Reactivity of Transition-Metal Permethylindenyl-phenoxy (PHENI*) Complexes. ACS Publications. Available at: [Link]
-
Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. Available at: [Link]
-
Halogen bonding at work: recent applications in synthetic chemistry and materials science. CrystEngComm. Available at: [Link]
-
Synthesis of poly(arylene ether sulfone) copolymers. ResearchGate. Available at: [Link]
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. Available at: [Link]
-
Phenyl group. Wikipedia. Available at: [Link]
-
Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. ACS Publications. Available at: [Link]
-
A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Nitrate and KBr. The Royal Society of Chemistry. Available at: [Link]
-
A Facile, Efficient and Eco-friendly Approach for the Synthesis of α-Bromoacetophenones by using Ultrasound Waves. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]
-
Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. Available at: [Link]
-
1-(4-Bromo-2-fluorophenyl)ethan-1-one. PubChem. Available at: [Link]
-
Synthesis and Properties of Halogen Derivatives of (SN)x and (CH)x. DTIC. Available at: [Link]
-
1-(4-(2-Bromo-4-fluorophenoxy)phenyl)ethan-1-ol 1g. Dana Bioscience. Available at: [Link]
-
Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the purity of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol. This document offers in-depth, experience-based solutions to common purification challenges, moving beyond simple procedural lists to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My final product shows a lower-than-expected melting point and a broad melting range. What are the likely impurities?
A broad melting range is a classic indicator of impurities. For 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol, the most probable impurities stem from the synthetic route. If synthesized via a Grignard reaction with 4-(2-bromo-4-fluorophenoxy)benzaldehyde, you may have unreacted starting material. If an Ullmann condensation was used to form the diaryl ether backbone, residual starting materials like 4-acetylphenol or 1-bromo-2-bromo-4-fluorobenzene could be present.[1][2] Over-reduction or side reactions can also lead to byproducts.[3]
Q2: Thin Layer Chromatography (TLC) of my crude product shows multiple spots. How can I identify the spots corresponding to my product and the major impurities?
To identify your product on a TLC plate, you can spot a small amount of your crude product alongside the starting materials on the same plate. The spot that is not a starting material is likely your product. Generally, the product, an alcohol, will be more polar than the starting diaryl ether or benzaldehyde but less polar than any diol byproducts. Impurities like unreacted starting materials can be identified by comparing their Rf values with those of the pure starting materials.
Q3: I'm observing a persistent colored impurity in my product, even after initial purification attempts. What could be the cause and how can I remove it?
Colored impurities often arise from the formation of polymeric materials or degradation products, especially if the reaction was carried out at high temperatures or if the crude product was handled improperly.[3] Activated charcoal treatment during recrystallization is an effective method for removing colored impurities.
Q4: My NMR spectrum shows signals that I cannot account for. What are the common spectroscopic signatures of impurities in this synthesis?
Unreacted starting materials are a common source of unexpected NMR signals. For instance, if 4-(2-bromo-4-fluorophenoxy)benzaldehyde was a precursor, you might see a singlet around 10 ppm corresponding to the aldehydic proton. If 1-(4-hydroxyphenyl)ethanone was used, a broad singlet for the phenolic -OH group would be present. It is crucial to compare the NMR of your product with spectra of the starting materials to identify these impurities.[4]
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials
Causality: Incomplete reaction is a frequent cause of impurities. In the synthesis of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol, this could be due to several factors, including insufficient reaction time, suboptimal temperature, or impure reagents. For instance, in a Grignard reaction, moisture can quench the Grignard reagent, leading to an incomplete reaction.[2][5] In an Ullmann condensation, the copper catalyst's activity can be diminished by impurities, resulting in unreacted aryl halides or phenols.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing starting material impurities.
Detailed Protocols:
1. Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[3]
-
Stationary Phase: Silica gel (230-400 mesh) is typically used.
-
Mobile Phase (Eluent): A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity is often effective.[3] The exact ratio should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Begin elution with the non-polar solvent mixture, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
2. Recrystallization: This technique is ideal for purifying solid compounds and can be very effective if a suitable solvent is found.[8][9][10]
-
Solvent Selection: The ideal solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective.[8]
-
Procedure:
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.[9]
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
| Purification Method | Key Parameters | Expected Outcome |
| Flash Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient | High purity product (>98%), good for separating complex mixtures. |
| Recrystallization | Ethanol/Water or Hexane/Ethyl Acetate | Purity >95%, cost-effective for larger scales. |
Issue 2: Presence of Over-reduction or Debrominated Byproducts
Causality: In syntheses involving reducing agents, such as the reduction of a ketone precursor to the desired alcohol, over-reduction can occur, leading to the formation of byproducts where the bromine atom is also reduced.[3] This is more likely with strong reducing agents or prolonged reaction times.
Troubleshooting Workflow:
Caption: Workflow for addressing over-reduction or debrominated byproducts.
Detailed Protocols:
1. Column Chromatography with Fine-Tuned Eluent System: Since the polarity difference between the desired product and the debrominated byproduct may be small, a shallow gradient or isocratic elution with a carefully optimized solvent system is necessary for good separation.
2. Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations where the impurities are structurally very similar to the product, Prep-HPLC offers higher resolution.
-
Column: A reverse-phase C18 column is a common choice.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used. A shallow gradient or isocratic elution will likely be required.
-
Detection: UV detection at a wavelength where the compounds have significant absorbance.
References
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Buchwald, S. L., & Wolfe, J. P. (2005). Diaryl ether condensation reactions. U.S.
-
University of Missouri–St. Louis. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Vaia. (n.d.). For the preparation of 1 -phenylethanol and 2. Retrieved from [Link]
- Qian, C., et al. (2013). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Chemical Letters, 24(12), 1051-1054.
- Societe Anonyme dite: PROGIL. (1980). Ullmann reaction for the synthesis of diaryl ethers. U.S.
- University of Wisconsin-Madison. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
-
Tang, W., et al. (2013). Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
- University of California, Los Angeles. (2009). Experiment 9 — Recrystallization.
- Thompson Rivers University. (n.d.). Experiment 2: Recrystallization.
- University of Colorado Boulder. (n.d.). Recrystallization.
-
PubChem. (n.d.). 1-(4-Bromo-2-fluorophenyl)ethan-1-one. Retrieved from [Link]
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
ResearchGate. (2025). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Retrieved from [Link]
- Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones.
-
PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]
- The Royal Society of Chemistry. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo.
-
NIST. (n.d.). Bromo-4-fluoroacetophenone. Retrieved from [Link]
-
Rathnayake, U. A., et al. (2020). Organic Syntheses Procedure. Retrieved from [Link]
-
AD PHARMACHEM. (n.d.). Get Best Quality P-Bromo Fluoro Benzene. Retrieved from [Link]
- State of Israel, Atomic Energy Commission. (1990). Method for the bromination of aromatic compound. U.S.
- BenchChem. (2025). Characterization of impurities from the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane.
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Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. Retrieved from [Link]
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Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. Retrieved from [Link]
- University of Groningen. (n.d.). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry.
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SIELC Technologies. (2018). 1-(4-(2-Bromoethyl)phenyl)ethan-1-one. Retrieved from [Link]
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PubChem. (n.d.). 1-[4-(difluoromethoxy)phenyl]ethan-1-ol. Retrieved from [Link]
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CompTox Chemicals Dashboard. (2025). 1-(4-(2-Bromoethyl)phenyl)ethan-1-one Properties. Retrieved from [Link]
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Validation & Comparative
A Senior Scientist's Guide to Comparative Bioactivity Profiling: 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol versus Clinically Relevant Kinase Inhibitors
Abstract
The diphenyl ether scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of bioactive agents, particularly in oncology. This guide presents a comprehensive framework for evaluating the potential biological activity of the novel compound, 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol. By leveraging its structural analogy to established FDA-approved drugs, we outline a rigorous, hypothesis-driven approach to characterize its bioactivity. This document provides detailed experimental protocols, data interpretation strategies, and a comparative analysis against two benchmark diphenyl ether-containing kinase inhibitors: Vemurafenib , a selective BRAFV600E inhibitor, and Sorafenib , a multi-kinase inhibitor. This guide is intended for researchers, chemists, and drug development professionals engaged in the identification and validation of new therapeutic candidates.
Introduction and Rationale
The compound 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol, hereafter designated Compound X , possesses a chemical architecture that strongly suggests potential interaction with protein kinases. Its diphenyl ether core is shared by numerous inhibitors that target the ATP-binding pocket of these enzymes. The strategic placement of bromo- and fluoro-moieties can significantly influence binding affinity, selectivity, and pharmacokinetic properties.
To rigorously assess the potential of Compound X, a direct comparison against well-characterized drugs is essential. We have selected two such drugs for this guide:
-
Vemurafenib (Zelboraf®): A highly selective inhibitor of the mutated BRAF kinase (BRAFV600E), a key driver in a majority of melanoma cases.[1][2] Its mechanism involves the direct suppression of the constitutively active MAPK/ERK signaling pathway.[3][4]
-
Sorafenib (Nexavar®): A multi-kinase inhibitor that targets several key proteins involved in tumor proliferation and angiogenesis, including RAF kinases, VEGFR, and PDGFR.[5][6][7]
This comparative approach allows for the contextualization of Compound X's potency and potential selectivity profile, providing critical insights for its future development.
Structural and Physicochemical Comparison
The first step in our analysis is a structural comparison to understand the similarities and differences that will dictate biological activity.
| Compound | 2D Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Compound X | ![]() | C₁₄H₁₂BrFO₂ | 325.15 |
| Vemurafenib | ![]() | C₂₃H₁₈ClF₂N₃O₃S | 489.9 |
| Sorafenib | ![]() | C₂₁H₁₆ClF₃N₄O₃ | 464.8 |
Expert Analysis of Structural Motifs:
-
Shared Scaffold: All three molecules are built upon a diphenyl ether core, which acts as a rigid scaffold to correctly orient the substituent groups within a kinase ATP-binding site.
-
Halogenation: Compound X features bromo and fluoro substituents. Halogens are known to participate in halogen bonding and can significantly enhance binding affinity and modulate metabolic stability. Vemurafenib and Sorafenib also utilize fluorine and chlorine atoms for similar purposes.
-
Hydrogen Bonding Potential: The hydroxyl group on the ethyl side-chain of Compound X is a critical feature, likely acting as a hydrogen bond donor or acceptor. This is a common interaction motif for binding to the "hinge" region of a kinase domain. Sorafenib and Vemurafenib achieve similar interactions through their urea and sulfonamide moieties, respectively.
Hypothesized Biological Target: The MAPK/ERK Signaling Pathway
Given the structural homology to Vemurafenib and Sorafenib, our primary hypothesis is that Compound X is an inhibitor of one or more RAF kinases , thereby modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, also known as the RAS-RAF-MEK-ERK pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[3]
Vemurafenib specifically targets the V600E mutant of BRAF, which is constitutively active and drives uncontrolled cell growth in melanoma.[1][8] Sorafenib has a broader profile, inhibiting both wild-type and some mutant forms of RAF, in addition to other kinases.[5][7]
Caption: The MAPK/ERK signaling cascade with points of inhibition.
Experimental Framework for Comparative Bioactivity Profiling
A multi-step, integrated approach is required to move from hypothesis to validated data. The workflow below outlines the logical progression from direct target engagement in a purified system to assessing the functional consequences in a relevant cellular context.
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The Pivotal Role of Halogenation and Side-Chain Modifications in the Bioactivity of 1-(4-Phenoxyphenyl)ethan-1-ol Derivatives: A Comparative Guide
The diaryl ether motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] These structures are integral to numerous therapeutic agents with applications ranging from anticancer and anti-inflammatory to antibacterial and antiviral therapies.[1] The focal point of this guide, 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol, represents a synthetically accessible yet complex starting point for the exploration of novel therapeutic agents. The strategic placement of a bromo and a fluoro substituent on one phenyl ring, coupled with an ethan-1-ol side chain on the other, provides a rich landscape for SAR studies.
Deciphering the Structure-Activity Landscape
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. For the 1-(4-phenoxyphenyl)ethan-1-ol scaffold, the key areas for SAR exploration are the nature and position of substituents on both aromatic rings and modifications to the ethan-1-ol side chain.
The Influence of Halogenation on the Phenoxy Ring
The presence of bromine and fluorine on the phenoxy ring of the title compound is a critical determinant of its potential bioactivity. Halogens exert a combination of electronic and steric effects that can profoundly influence a molecule's interaction with biological targets.
-
Electronic Effects : Both bromine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect can modulate the pKa of the molecule and influence its ability to participate in hydrogen bonding or other electrostatic interactions with a target protein.
-
Steric and Lipophilic Contributions : The size of the halogen atom (Br > F) can impact the overall shape of the molecule, potentially enhancing or diminishing its fit within a binding pocket. Furthermore, halogens increase the lipophilicity of a compound, which can affect its membrane permeability and pharmacokinetic profile.
A hypothetical SAR exploration of the 2-bromo-4-fluoro substitution pattern could involve the synthesis and evaluation of analogs with alternative halogenation patterns, as outlined in the table below. The anticipated impact on activity is based on established principles of medicinal chemistry, where even subtle changes in substitution can lead to significant differences in biological response.
| Compound ID | R1 | R2 | Anticipated Impact on Activity |
| 1 (Lead) | Br | F | Baseline activity |
| 2 | H | F | Removal of the bulky bromo group may alter binding conformation. |
| 3 | Br | H | Removal of the highly electronegative fluoro group could reduce polar interactions. |
| 4 | Cl | F | Chlorine is smaller than bromine but still provides a significant steric and electronic contribution. |
| 5 | I | F | Iodine, being larger and more polarizable than bromine, could enhance van der Waals interactions. |
| 6 | H | H | Unsubstituted analog to determine the necessity of halogenation. |
Modifications of the Ethan-1-ol Side Chain
The 1-hydroxyethyl group on the second phenyl ring is another key site for modification. This group can participate in hydrogen bonding and its stereochemistry can be crucial for target engagement.
-
Chirality : The benzylic carbon of the ethan-1-ol moiety is a chiral center. It is highly probable that the two enantiomers, (R)- and (S)-1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol, will exhibit different biological activities. Separation and individual testing of the enantiomers are essential steps in a comprehensive SAR study.
-
Functional Group Modification : The hydroxyl group can be modified to explore its role in binding. Conversion to a ketone (ethanone) or an ether could reveal whether a hydrogen bond donor is required for activity.
Below is a summary of potential modifications to the ethan-1-ol side chain and their rationale:
| Compound ID | Side Chain Modification | Rationale |
| 1 (Lead) | -(CH(OH)CH3) | Baseline activity |
| 7 | -(C(O)CH3) | Investigate the importance of the hydroxyl group as a hydrogen bond donor. |
| 8 | -(CH(OCH3)CH3) | Determine if a hydrogen bond acceptor is tolerated and the impact of increased lipophilicity. |
| 9 | -(CH2CH2OH) | Assess the impact of moving the hydroxyl group away from the phenyl ring. |
| 10 | -(COOH) | Introduce a carboxylic acid to explore potential salt bridge interactions. |
Experimental Protocols
To conduct a thorough SAR study of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol, a systematic synthetic and biological evaluation workflow is necessary.
General Synthetic Workflow
The synthesis of the target compound and its analogs can be achieved through a convergent approach, as depicted in the workflow diagram below. The key steps involve the synthesis of the substituted diaryl ether core followed by the elaboration of the ethan-1-ol side chain.
Caption: General synthetic workflow for the preparation of 1-(4-phenoxyphenyl)ethan-1-ol analogs.
Step-by-Step Synthesis of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol (Compound 1):
-
Synthesis of the Diaryl Ether Core:
-
To a solution of 4-hydroxyphenyl)ethan-1-one and 2-bromo-4-fluorophenylboronic acid in a suitable solvent such as dichloromethane, add a copper(II) acetate catalyst and a base like triethylamine.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting 1-(4-(2-bromo-4-fluorophenoxy)phenyl)ethanone by column chromatography.
-
-
Reduction to the Ethan-1-ol:
-
Dissolve the purified acetophenone derivative in a suitable solvent such as methanol.
-
Cool the solution to 0°C and add a reducing agent, for example, sodium borohydride, portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully with a dilute acid solution.
-
Extract the product with an organic solvent and purify by column chromatography to yield 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol.
-
Biological Evaluation Workflow
The biological activity of the synthesized compounds should be assessed using a panel of relevant in vitro assays. The choice of assays will depend on the therapeutic area of interest. A general workflow for initial screening is presented below.
Caption: General workflow for the biological evaluation of synthesized analogs.
Example Protocol: In Vitro Enzyme Inhibition Assay
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add the target enzyme, its substrate, and a buffer solution.
-
Add serial dilutions of the test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at the optimal temperature for the enzyme.
-
Measure the enzyme activity using a suitable detection method (e.g., fluorescence, absorbance).
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Conclusion and Future Directions
The systematic exploration of the structure-activity relationships of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol provides a robust framework for the discovery of novel bioactive molecules. The strategic placement of halogen substituents and the modification of the ethan-1-ol side chain are key to modulating the potency, selectivity, and pharmacokinetic properties of this promising diaryl ether scaffold. The experimental protocols outlined in this guide offer a clear path for the synthesis and biological evaluation of a diverse library of analogs. Future work should focus on the synthesis of the proposed analogs, their characterization, and their evaluation in relevant biological assays to build a comprehensive SAR dataset. This data-driven approach will be instrumental in identifying lead compounds for further optimization and potential development as novel therapeutic agents.
References
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Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. Available at: [Link]
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A Comparative Benchmarking Guide to the Synthesis of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol
Introduction
The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and advanced polymers. The target molecule, 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol, combines this critical ether linkage with a chiral secondary alcohol and a halogenated phenyl ring, making it a valuable and complex building block for drug discovery. Its synthesis, however, presents a key challenge: the strategic formation of the central C-O ether bond.
This guide provides an in-depth, objective comparison of the primary synthetic methodologies for assembling this target molecule. We will move beyond simple procedural outlines to dissect the underlying chemical principles, offering field-proven insights into the causal factors that govern reaction outcomes. This analysis is designed for researchers, scientists, and drug development professionals who require a robust and scalable synthetic route. We will benchmark the classic Ullmann condensation against the modern, palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, providing detailed, self-validating protocols and quantitative comparative data to inform your selection of the optimal synthetic strategy.
Synthetic Strategy: A Retrosynthetic Overview
The most logical and convergent approach to 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol involves a two-stage process. The final step is a straightforward reduction of the corresponding ketone precursor. The crux of the synthesis, therefore, lies in the efficient construction of this ketone intermediate, 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-one. This guide will focus on benchmarking two powerful C-O bond-forming reactions for this key transformation.
Caption: Retrosynthetic analysis of the target alcohol.
Method 1: The Ullmann Condensation Approach
The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a classic copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[1] It has been a workhorse in organic synthesis for over a century, though it traditionally requires harsh reaction conditions.
Causality and Mechanistic Insight: The reaction typically involves a copper(I) species, which can be generated in situ from copper metal or a salt. This Cu(I) species coordinates with the phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting aryl copper(III) intermediate yields the diaryl ether and regenerates the active catalyst.[2] The high temperatures are necessary to overcome the activation energy of the oxidative addition step, particularly with less reactive aryl halides like bromides.[2][3]
Caption: Workflow for the Ullmann Condensation.
Experimental Protocol: Ullmann Synthesis of Ketone Precursor
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4'-hydroxyacetophenone (1.0 eq.), 1,2-dibromo-4-fluorobenzene (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
Expertise & Experience: Using a slight excess of the aryl halide drives the reaction to completion. K₂CO₃ is a common, cost-effective base strong enough to deprotonate the phenol.[4] CuI is a standard and effective catalyst for this transformation.
-
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), to the flask. The solvent volume should be sufficient to create a stirrable slurry.
-
Trustworthiness: High-boiling solvents are required to reach the necessary reaction temperatures, which are often in the range of 150-200°C.[2]
-
-
Reaction Execution: Heat the reaction mixture to 160°C under a nitrogen atmosphere and maintain vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Purification:
-
Cool the mixture to room temperature and filter through a pad of Celite to remove the copper salts and excess base.
-
Dilute the filtrate with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-one.
-
Method 2: The Buchwald-Hartwig Cross-Coupling Approach
Developed in the mid-1990s, the Buchwald-Hartwig amination has been extended to C-O bond formation, providing a powerful, palladium-catalyzed alternative to the Ullmann condensation.[5] This method generally offers milder reaction conditions, higher functional group tolerance, and a broader substrate scope.[6]
Causality and Mechanistic Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[7] The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The resulting Pd(II) complex then coordinates with the deprotonated phenol. Reductive elimination from this intermediate forms the desired C-O bond and regenerates the active Pd(0) catalyst.[8] The choice of phosphine ligand is critical; bulky, electron-rich ligands facilitate the reductive elimination step, which is often rate-limiting, and stabilize the Pd(0) species.[9]
Caption: Simplified Buchwald-Hartwig C-O coupling cycle.
Experimental Protocol: Buchwald-Hartwig Synthesis of Ketone Precursor
-
Reactor Setup: In a glovebox or under a strict inert (argon) atmosphere, charge an oven-dried Schlenk flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.05 eq.), and a base (e.g., cesium carbonate, Cs₂CO₃, 1.5 eq.).
-
Reagent Addition: Add 4'-hydroxyacetophenone (1.2 eq.) and 1,2-dibromo-4-fluorobenzene (1.0 eq.) to the flask.
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane via syringe.
-
Trustworthiness: Using anhydrous and degassed solvents prevents the deactivation of the catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 80-110°C and stir for 4-12 hours. The reaction is typically much faster than the Ullmann condensation. Monitor progress by TLC or HPLC.
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a short plug of silica gel, washing with additional ethyl acetate to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-one.
-
Final Step: Reduction to the Target Alcohol
Both Method 1 and Method 2 converge on the same ketone intermediate. The final transformation to the target alcohol is achieved via a standard reductive protocol.
Experimental Protocol: Ketone Reduction
-
Dissolution: Dissolve the ketone intermediate, 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-one (1.0 eq.), in methanol or ethanol in a round-bottom flask at room temperature.
-
Reduction: Cool the solution to 0°C using an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes, controlling any effervescence.
-
Expertise & Experience: NaBH₄ is a mild and selective reducing agent for ketones, well-tolerated by the aryl halides and ether linkage. Performing the reaction at 0°C enhances selectivity and control.
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Reduce the solvent volume in vacuo and extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The resulting crude 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol can be purified by recrystallization or flash column chromatography if necessary.[10]
-
Performance Benchmark: Ullmann vs. Buchwald-Hartwig
The choice between these two powerful methods depends on project-specific priorities such as scale, cost, time, and available equipment. The following table summarizes the key performance indicators for each method, based on typical experimental outcomes reported in the literature.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Coupling | Rationale & Justification |
| Typical Yield | 40-70% | 75-95% | Buchwald-Hartwig is generally more efficient and produces fewer side products.[5][6] |
| Reaction Temperature | 150-200 °C | 80-110 °C | The high activation energy of the Ullmann reaction necessitates significantly higher temperatures.[2] |
| Reaction Time | 12-24 hours | 4-12 hours | Palladium catalysis is kinetically more facile, leading to faster reaction rates.[8] |
| Catalyst System | Copper(I) salts (e.g., CuI) | Palladium(0) complexes + Phosphine Ligands | Copper is significantly cheaper but can be more difficult to remove. Palladium catalysts are expensive but highly active at low loadings. |
| Atmosphere | Nitrogen recommended | Strict Inert (Argon) required | The Pd(0) catalyst in the Buchwald-Hartwig reaction is highly sensitive to atmospheric oxygen.[9] |
| Functional Group Tolerance | Moderate | High | The milder conditions of the Buchwald-Hartwig coupling are compatible with a wider range of sensitive functional groups. |
| Ease of Purification | Moderate to Difficult | Moderate | Ullmann reactions can produce significant byproducts from homo-coupling and side reactions, complicating purification. |
Conclusion and Recommendation
For the synthesis of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol, both the Ullmann condensation and the Buchwald-Hartwig cross-coupling are viable methods for constructing the key diaryl ether intermediate.
The Ullmann condensation , while economically advantageous due to the low cost of the copper catalyst, suffers from harsh reaction conditions, longer reaction times, and often lower yields. It remains a suitable option for large-scale industrial synthesis where cost is the primary driver and optimization has been thoroughly performed.
However, for laboratory-scale synthesis, medicinal chemistry applications, and situations where time and yield are paramount, the Buchwald-Hartwig cross-coupling is the superior methodology . Its mild conditions, high yields, rapid reaction times, and broad functional group tolerance provide a more reliable and efficient route to the desired ketone precursor. While the palladium catalyst and ligands represent a higher initial cost, the gains in efficiency and purity often offset this expense, making it the recommended method for research and development professionals.
References
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from SynArchive. [Link][1]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from NROChemistry. [Link][7]
-
Sawyer, J. S., Schmittling, E. A., Palkowitz, J. A., & Smith, W. J. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 63(18), 6338–6343. [Link][11]
-
Bautista-Hernández, C. A., et al. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3). [Link][3]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia. [Link][2]
-
Various Authors. (n.d.). The Ullmann Ether Condensation. ResearchGate. [Link][12]
-
Singh, P. P., et al. (2013). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 78(5), 2135-2142. [Link][13]
-
Sadigh, B., & Moghaddam, F. M. (2022). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books. [14]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link][5]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from Organic Synthesis. [Link][8]
-
Sawyer, J. S., et al. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines. DataPDF. [Link][15]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from Organic Chemistry Portal. [Link][6]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



